Methyl 5-(aminomethyl)nicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-(aminomethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,3,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWJKAICQACUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697407 | |
| Record name | Methyl 5-(aminomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001756-84-8 | |
| Record name | Methyl 5-(aminomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Methyl 5 Aminomethyl Nicotinate
Strategies for De Novo Synthesis of Methyl 5-(aminomethyl)nicotinate
The synthesis of this compound can be approached through various methodologies, primarily involving the formation of the nicotinate (B505614) ester and the introduction of the aminomethyl group at the 5-position of the pyridine (B92270) ring.
Esterification Reactions for Nicotinate Core Formation
The formation of the methyl nicotinate core is a crucial step in the synthesis of the target molecule. This is typically achieved through the esterification of a corresponding nicotinic acid derivative.
One common method involves the reaction of nicotinic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, under reflux conditions. evitachem.comnih.gov The reaction proceeds via Fischer-Speier esterification, where the acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by methanol. While effective, this method can require prolonged reaction times and high temperatures. evitachem.com
Alternatively, thionyl chloride in methanol can be employed for the esterification of nicotinic acid derivatives. researchgate.net This method is often preferred due to its milder reaction conditions and higher yields. Thionyl chloride reacts with methanol to form methyl sulfite, which in situ generates the reactive acyl chloride, facilitating a rapid and efficient esterification.
The choice of esterification method can be influenced by the nature of the substituents on the nicotinic acid precursor and the desired reaction scale.
Introduction of the Aminomethyl Moiety at Position 5
The introduction of the aminomethyl group at the 5-position of the methyl nicotinate scaffold is a key transformation. Several synthetic routes have been developed to achieve this functionalization.
A highly efficient method is the reductive amination of methyl 5-formylnicotinate. researchgate.net This one-pot reaction involves the condensation of the aldehyde with an ammonia (B1221849) source, such as ammonium (B1175870) salts, to form an intermediate imine, which is then reduced in situ to the desired primary amine. researchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) and its derivatives. This method is advantageous due to its operational simplicity and the ready availability of the starting materials.
Another important strategy is the reduction of a nitrile group . Methyl 5-cyanonicotinate can be catalytically hydrogenated to yield this compound. researchgate.net This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net Careful control of the reaction conditions is necessary to prevent the reduction of the pyridine ring. The use of a catalyst poison, such as triethylamine, can help to selectively reduce the nitrile without affecting the aromatic core. researchgate.net
Precursor-Based Synthesis Approaches
The synthesis of this compound can also commence from precursors that already contain a nitrogen-containing functional group at the 5-position, which can be subsequently converted to the aminomethyl group.
Starting from nicotinic acid or its derivatives, a multi-step synthesis can be designed. researchgate.net For instance, nicotinic acid can be first converted to its methyl ester, followed by functional group manipulations at the 5-position to introduce the aminomethyl moiety.
Derivatization Reactions of this compound
The presence of a primary amino group and an ester functionality makes this compound a versatile building block for the synthesis of a diverse range of derivatives.
N-Alkylation and Acylation Reactions of the Aminomethyl Group
The primary amino group of this compound is a nucleophilic center that readily undergoes alkylation and acylation reactions.
N-Alkylation can be achieved by reacting the amine with alkyl halides. fishersci.co.uk This reaction typically proceeds via a nucleophilic substitution mechanism. However, a significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium salts. fishersci.co.uk To achieve selective mono-alkylation, it is often necessary to use a large excess of the amine or to employ specific reaction conditions and reagents that favor the formation of the desired secondary amine. organic-chemistry.org
N-Acylation provides a straightforward method for the synthesis of amide derivatives. The reaction of this compound with acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the hydrogen halide byproduct, leads to the formation of the corresponding N-acyl derivatives in high yields. nih.govresearchgate.net This reaction is generally highly efficient and selective for the amino group. A wide variety of acylating agents can be used, allowing for the introduction of diverse functional groups. youtube.com
| Reagent Class | Example Reagent | Product Type |
| Alkyl Halide | Methyl Iodide | N-Methylated Amine |
| Acyl Chloride | Acetyl Chloride | N-Acetylated Amide |
| Acid Anhydride (B1165640) | Acetic Anhydride | N-Acetylated Amide |
Ester and Amide Linkage Modifications
The ester and newly formed amide linkages in derivatives of this compound can be further modified to create additional structural diversity.
The methyl ester group can undergo transesterification in the presence of another alcohol and a suitable catalyst, such as an acid or a base. luxembourg-bio.comhepatochem.com This reaction allows for the replacement of the methyl group with other alkyl or aryl groups, thereby modifying the properties of the molecule.
The formation of amide linkages by reacting the aminomethyl group with carboxylic acids is a fundamental transformation. This reaction typically requires the activation of the carboxylic acid using a coupling reagent to facilitate the formation of the amide bond. chemguide.co.ukcommonorganicchemistry.com A vast array of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium salts like HATU and HBTU. researchgate.netchemguide.co.uk The choice of coupling reagent and reaction conditions can be critical for achieving high yields and minimizing side reactions, particularly when working with complex or sensitive substrates. The direct reaction with acyl chlorides is also a common method for amide bond formation.
| Reaction Type | Reagents | Functional Group Modified | Resulting Linkage |
| Transesterification | Alcohol, Acid/Base Catalyst | Ester | New Ester |
| Amide Coupling | Carboxylic Acid, Coupling Reagent | Amine | Amide |
| Acylation | Acyl Chloride/Anhydride, Base | Amine | Amide |
Cycloaddition Reactions on the Nicotinate Ring
The pyridine ring of this compound, while aromatic, can participate in cycloaddition reactions under specific conditions, offering a powerful tool for the construction of novel polycyclic and heterocyclic frameworks. These reactions typically require activation of the pyridine ring to overcome its inherent aromatic stability.
One of the most common approaches involves the [4+2] cycloaddition, or Diels-Alder reaction, where the pyridine ring acts as the diene component. Generally, normal electron-demand Diels-Alder reactions with pyridines are challenging due to unfavorable electronics. However, inverse electron-demand Diels-Alder reactions, where the pyridine is part of an electron-poor diene system, are more successful. For instance, substituted pyridines can undergo cycloaddition with electron-rich dienophiles, leading to the formation of bicyclic adducts that can be further transformed. While specific examples involving this compound are not extensively documented, the principles of pyridine cycloaddition suggest its potential to react with various dienophiles, particularly after N-activation of the pyridine ring.
Another significant cycloaddition strategy is the [3+2] cycloaddition, which is effective for constructing five-membered rings fused to the pyridine scaffold. The reaction of nitropyridines with N-methyl azomethine ylide has been shown to yield pyrrolidine-fused pyridines. This suggests that a suitably functionalized derivative of this compound, for example, a nitro-substituted analog, could undergo similar transformations. These reactions are often highly regio- and stereoselective, providing access to complex molecular architectures.
| Cycloaddition Type | Reactants | Product Type | Potential Application on Nicotinate Scaffold |
| [4+2] Diels-Alder | Substituted Pyridine (as diene), Alkene/Alkyne (as dienophile) | Bicyclic Pyridine Derivatives | Construction of complex polycyclic systems by reacting the nicotinate ring with suitable dienophiles. |
| [3+2] Cycloaddition | Nitropyridine, Azomethine Ylide | Pyrrolidine-fused Pyridines | Synthesis of novel heterocyclic scaffolds fused to the nicotinate ring. |
Transition Metal-Catalyzed Cross-Coupling Reactions for Scaffold Elaboration
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aromatic rings, and the nicotinate scaffold of this compound is no exception. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives. To participate in these reactions, the pyridine ring typically needs to be functionalized with a halide (e.g., Br, I) or a triflate group.
Sonogashira Coupling: This palladium- and copper-catalyzed reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide libretexts.orgnih.gov. A halogenated derivative of this compound, such as methyl 5-(aminomethyl)-6-chloronicotinate, could be coupled with various terminal alkynes to introduce alkynyl substituents onto the pyridine ring. These alkynylated products can serve as versatile intermediates for further transformations.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine amanote.comnih.gov. By introducing a halogen at a suitable position on the nicotinate ring, this reaction can be employed to introduce a wide variety of primary and secondary amines, leading to the synthesis of novel N-aryl or N-alkyl aminopyridine derivatives. The choice of phosphine (B1218219) ligand is crucial for the success of these reactions, with bulky, electron-rich ligands often providing the best results nih.gov.
| Coupling Reaction | Catalysts | Reactants | Product |
| Sonogashira Coupling | Pd(0) catalyst, Cu(I) cocatalyst | Halogenated Nicotinate, Terminal Alkyne | Alkynyl-substituted Nicotinate |
| Buchwald-Hartwig Amination | Pd(0) or Pd(II) catalyst, Phosphine Ligand, Base | Halogenated Nicotinate, Primary or Secondary Amine | N-Aryl or N-Alkyl Aminonicotinate |
Functional Group Interconversions on the Nicotinate Scaffold
The presence of both an aminomethyl group and a methyl ester on the nicotinate scaffold allows for a variety of functional group interconversions, providing pathways to a wide range of derivatives with tailored properties.
The primary amine of the aminomethyl group can undergo several transformations. N-acylation with acyl chlorides or anhydrides yields the corresponding amides. This modification can be used to introduce a variety of functional groups and to alter the electronic and steric properties of the molecule. The aminomethyl group can also be oxidized to form imines or amides mdpi.com.
The methyl ester group is also amenable to several transformations. Reduction of the ester to a primary alcohol can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride in the presence of an activating agent researchgate.net. This transformation provides access to (5-(aminomethyl)pyridin-3-yl)methanol, a valuable building block for further derivatization. Hydrolysis of the methyl ester to the corresponding carboxylic acid can be accomplished under acidic or basic conditions. The resulting 5-(aminomethyl)nicotinic acid can then be coupled with various amines to form amides, further expanding the diversity of accessible derivatives.
| Functional Group | Transformation | Reagents | Product |
| Aminomethyl | N-Acylation | Acyl chloride, Base | N-Acyl derivative |
| Aminomethyl | Oxidation | Oxidizing agent | Imine or Amide |
| Methyl Ester | Reduction | LiAlH4 or NaBH4/activator | Primary Alcohol |
| Methyl Ester | Hydrolysis | Acid or Base | Carboxylic Acid |
Green Chemistry Approaches in Synthetic Pathways
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact and improve efficiency. The synthesis of this compound and its derivatives can benefit from these approaches, particularly in the areas of esterification and aminomethylation.
Solvent-Free and Catalytic Esterification Methodologies
The esterification of nicotinic acid derivatives is a key step in the synthesis of this compound. Traditional methods often employ stoichiometric amounts of strong acids like sulfuric acid and require harsh conditions rsc.org. Green alternatives focus on the use of solid acid catalysts and solvent-free conditions. For instance, the use of a MoO3/SiO2 bifunctional catalyst has been reported for the synthesis of methyl nicotinate, offering advantages such as catalyst recyclability and reduced waste generation.
Enzymatic catalysis presents another promising green approach. Lipases, such as Novozym 435, have been successfully used for the esterification of nicotinic acids in organic solvents under mild conditions researchgate.net. These enzymatic methods are highly selective and operate under environmentally benign conditions, avoiding the use of harsh acids and high temperatures. The development of solvent-free enzymatic esterification processes would further enhance the green credentials of this transformation.
Atom Economy and Efficiency in Aminomethylation Processes
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The introduction of the aminomethyl group onto the nicotinate scaffold can be achieved through various methods, with reductive amination being a particularly atom-economical route.
Reductive amination of a suitable precursor, such as methyl 5-formylnicotinate, with ammonia in the presence of a reducing agent, incorporates all the atoms of the reactants into the final product, with the only byproduct being water. This one-pot process is highly efficient and avoids the use of protecting groups and the generation of stoichiometric waste associated with other methods like the reduction of nitriles or amides. The use of catalytic hydrogenation in reductive amination further enhances its green profile by employing a recyclable catalyst and hydrogen as a clean reductant mdpi.com.
Stereoselective Synthesis of Chiral Derivatives
The development of stereoselective methods for the synthesis of chiral derivatives of this compound is of significant interest, as chirality often plays a crucial role in the biological activity of pharmaceutical compounds. While specific examples for the asymmetric synthesis of chiral derivatives of this compound are not extensively reported, established methodologies for the synthesis of chiral pyridine derivatives can be applied.
One approach is the asymmetric synthesis of a chiral aminomethyl side chain. For instance, the asymmetric reduction of a suitable imine precursor derived from methyl 5-formylnicotinate could be achieved using a chiral catalyst, leading to the formation of an enantioenriched amine. Alternatively, the asymmetric addition of a nucleophile to a pyridyl imine can also provide access to chiral amine derivatives.
Another common strategy is the chiral resolution of a racemic mixture of a chiral derivative of this compound. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives libretexts.orgmdpi.com. The diastereomers, having different physical properties, can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.
Enzymatic kinetic resolution offers a green alternative for the separation of enantiomers. Lipases can selectively catalyze the hydrolysis or esterification of one enantiomer of a racemic ester, leaving the other enantiomer unreacted. This method can be applied to a racemic chiral ester derivative of 5-(aminomethyl)nicotinic acid to obtain both enantiomers in high enantiomeric excess.
| Strategy | Description | Key Reagents/Methods |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer. | Chiral catalysts, asymmetric hydrogenation, asymmetric addition to imines. |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Chiral resolving agents (e.g., tartaric acid), crystallization. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer in a racemic mixture. | Lipases, selective hydrolysis or esterification. |
Medicinal Chemistry and Biological Evaluation of Methyl 5 Aminomethyl Nicotinate Derivatives
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. For methyl 5-(aminomethyl)nicotinate derivatives, SAR studies have concentrated on three main areas: the aminomethyl substituent, the ester moiety, and the nicotinate (B505614) ring.
Impact of Aminomethyl Substituent Modifications on Biological Activity
Further studies on related heterocyclic compounds have demonstrated that even subtle changes, such as the introduction of methyl groups, can lead to profound differences in pharmacodynamic and pharmacokinetic properties. nih.gov This "magic methyl" effect can influence a molecule's conformation and its interactions with biological targets. nih.gov While direct studies on a wide range of aminomethyl modifications of this compound are not extensively documented in publicly available literature, the principles from related compound series suggest that N-alkylation, N-acylation, or incorporation of the nitrogen into a new ring system would be critical areas for investigation to fine-tune biological activity.
Influence of the Ester Moiety on Pharmacological Profiles
The ester moiety of this compound plays a crucial role in its pharmacological profile, particularly in its function as a prodrug. Nicotinate esters are often hydrolyzed in the body to release nicotinic acid, the active therapeutic agent for various conditions. The rate of this hydrolysis and the penetration of the molecule through biological membranes are heavily influenced by the nature of the alcohol component of the ester.
A study comparing methyl nicotinate, hexyl nicotinate, and nicotinic acid revealed significant differences in their permeation through the skin. nih.gov The permeation rate through the epidermis increased dramatically with the lipophilicity of the drug, with hexyl nicotinate showing much higher permeation than the more polar methyl nicotinate and nicotinic acid. nih.gov The esters were found to be metabolized to nicotinic acid during tissue permeation, with the dermis showing more pronounced esterase activity than the epidermis. nih.gov
Similarly, menthyl nicotinate, another derivative, is designed for slow hydrolysis by skin esterases into niacin and menthol, which can prevent the intense flushing effect often seen with more rapidly absorbed nicotinates. wikipedia.org These findings underscore that the ester group is a key determinant of the pharmacokinetic properties of nicotinate derivatives, controlling the delivery and release of the active compound. nih.govwikipedia.org
| Compound | Ester Group | Key Pharmacological Feature | Reference |
|---|---|---|---|
| Methyl Nicotinate | Methyl | Moderate skin permeation, acts as a prodrug for nicotinic acid. | nih.gov |
| Hexyl Nicotinate | Hexyl | High lipophilicity and increased skin permeation compared to methyl nicotinate. | nih.gov |
| Menthyl Nicotinate | Menthyl | Slow hydrolysis to niacin and menthol, potentially reducing the flushing effect. | wikipedia.org |
Role of Nicotinate Ring Substitutions in Molecular Recognition and Receptor Interactions
Substitutions on the nicotinate ring itself are a critical aspect of SAR, as they can directly influence how the molecule is recognized by and interacts with its biological targets. A wide range of nicotinic acid derivatives have been synthesized and evaluated for various biological activities, including anticancer and anti-inflammatory effects. nih.govnih.govnih.gov
For example, the synthesis of 2-aryl nicotinic acid derivatives has yielded compounds with good analgesic and anti-inflammatory properties. chemistryjournal.netresearchgate.net The nature and position of substituents on the pyridine (B92270) ring are pivotal in determining the potency and selectivity of these compounds. nih.govnih.gov
To illustrate the importance of ring substitutions in molecular recognition, a "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760), a related pyridyl compound, revealed that the placement of a single methyl group can dramatically alter its affinity for different nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. nih.gov This highlights how even minor structural changes on the core scaffold can fine-tune receptor interactions. nih.gov While this study was not on this compound itself, it provides a powerful model for how substitutions on the pyridine ring could be used to achieve selectivity for different biological targets.
Investigation of Molecular Mechanisms of Action
Understanding the molecular mechanisms through which this compound derivatives exert their effects is crucial for their development as therapeutic agents. This involves studying their interactions with specific receptors and enzymes.
Receptor Binding and Modulation Studies (e.g., Nicotinic Acid Receptors, Nicotinic Acetylcholine Receptors, Fibroblast Growth Factor Receptors)
Nicotinic Acid Receptors: Nicotinic acid is known to be an agonist for the G protein-coupled receptor GPR109A (also known as HCA2). nih.govnih.govcaymanchem.com This receptor is abundantly expressed in adipocytes and immune cells. nih.gov The activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP levels, and subsequent inhibition of lipolysis in fat cells. nih.gov Methyl nicotinate and other ester derivatives are thought to act as prodrugs, being hydrolyzed to nicotinic acid which then binds to GPR109A. nih.govdrugbank.com The binding affinity of nicotinic acid for GPR109A is in the micromolar range. nih.govcaymanchem.com
Nicotinic Acetylcholine Receptors (nAChRs): The structural similarity of the pyridine core to acetylcholine and nicotine suggests that derivatives of this compound could interact with nAChRs. These receptors are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. The mechanism of action of compounds like VX, a potent acetylcholinesterase inhibitor, involves the overstimulation of nicotinic receptors due to the accumulation of acetylcholine. wikipedia.org SAR studies on nicotine itself have shown that minor modifications can significantly impact binding to different nAChR subtypes, such as α7 and α4β2. nih.gov This suggests that derivatives of this compound could potentially be designed to selectively modulate nAChR activity. nih.gov
Fibroblast Growth Factor Receptors (FGFRs): While some nicotinic acid derivatives have been investigated for their anticancer properties, there is currently no direct evidence in the reviewed literature to suggest that this compound or its close analogs are significant modulators of Fibroblast Growth Factor Receptors.
| Receptor | Interaction Type | Key Findings | Reference |
|---|---|---|---|
| Nicotinic Acid Receptor (GPR109A) | Agonism (by nicotinic acid) | Nicotinate esters act as prodrugs, releasing nicotinic acid which is a GPR109A agonist (EC50 ~1 µM). | nih.gov |
| Nicotinic Acetylcholine Receptors (nAChRs) | Potential Modulation | Structural similarity to nicotine suggests possible interaction. SAR on related compounds shows that ring substitutions can confer subtype selectivity. | nih.gov |
| Fibroblast Growth Factor Receptors (FGFRs) | No direct evidence | No significant findings in the reviewed literature. |
Enzyme Inhibition and Activation Assays (e.g., Nicotinate Phosphoribosyltransferase, Nicotinamide (B372718) Phosphoribosyltransferase)
Nicotinate Phosphoribosyltransferase (NAPRT): NAPRT is a key enzyme in the salvage pathway of NAD+ synthesis, converting nicotinic acid into nicotinic acid mononucleotide. The modulation of this enzyme could have significant therapeutic implications. Recently, a series of 1,2-dimethylbenzimidazole (B1296689) derivatives were identified as modulators of human NAPRT. nih.gov These studies provide a framework for the types of molecular scaffolds that can interact with this enzyme. For instance, subtle changes to the substituents on a phenyl ring attached to the core scaffold could switch a compound from being an inhibitor to an activator of NAPRT. nih.gov While direct testing of this compound on NAPRT has not been reported in the reviewed literature, its structural similarity to the natural substrate suggests it could be a candidate for interaction.
Nicotinamide Phosphoribosyltransferase (NAMPT): NAMPT is another critical enzyme in the NAD+ salvage pathway, converting nicotinamide to nicotinamide mononucleotide. It has been identified as a target for anticancer drug development. While a number of heterocyclic inhibitors of NAMPT have been developed, there is no specific data in the reviewed literature to indicate that this compound is a direct inhibitor of this enzyme.
| Enzyme | Interaction Type | Key Findings from Analogues | Reference |
|---|---|---|---|
| Nicotinate Phosphoribosyltransferase (NAPRT) | Potential Modulation | Benzimidazole derivatives have been shown to be both inhibitors and activators of NAPRT, indicating the potential for small molecules to modulate its activity. | nih.gov |
| Nicotinamide Phosphoribosyltransferase (NAMPT) | No direct evidence | While a target for drug discovery, no direct evidence for interaction with the specified compound was found. |
Cellular Pathway Modulation
The biological activities of this compound derivatives are underpinned by their ability to modulate specific cellular pathways. Research into related structures, such as halogenated benzofuran (B130515) derivatives, provides insight into these mechanisms. For instance, certain derivatives have been shown to induce cell cycle arrest, a critical process for controlling cell proliferation. One study found that a chloro-dichloroacetyl benzofuran derivative caused cell cycle arrest in the G2/M phase in HepG2 cancer cells, while a bromo-methoxy derivative led to arrest at the S and G2/M phases in A549 cells. wikipedia.org
Furthermore, these compounds can trigger pro-oxidative and proapoptotic effects. The bromo-methoxy benzofuran derivative, in particular, demonstrated stronger pro-oxidative and proapoptotic properties compared to its chloro-dichloroacetyl counterpart. wikipedia.org This induction of apoptosis (programmed cell death) is a key mechanism for eliminating cancerous cells. The proapoptotic activity was confirmed through tests like the Annexin V assay and the Caspase-Glo 3/7 assay, which measure markers of apoptosis. wikipedia.org
In addition to direct effects on cell cycle and survival, these derivatives can modulate inflammatory signaling. Studies have shown that both the chloro- and bromo-substituted benzofuran derivatives can decrease the secretion of Interleukin-6 (IL-6), a pro-inflammatory cytokine, in tested cancer cell lines, with a more pronounced effect observed in HepG2 cells. wikipedia.org
Pharmacological Research and Potential Therapeutic Applications
The structural framework of this compound has served as a basis for developing a wide range of derivatives with significant therapeutic potential across several fields of medicine.
Anti-inflammatory and Analgesic Activities
Derivatives of this compound have been extensively investigated for their potential to combat inflammation and pain. A variety of heterocyclic compounds derived from this basic structure have demonstrated significant efficacy in preclinical models.
In vivo studies using the carrageenan-induced paw edema model in mice, a standard test for acute inflammation, have been crucial for evaluation. For example, newly synthesized methyl salicylate (B1505791) derivatives bearing a piperazine (B1678402) moiety showed potent anti-inflammatory activity. nih.gov Notably, compounds designated M15 and M16 from this series exhibited anti-inflammatory effects equal to or greater than the standard drugs aspirin (B1665792) and indomethacin (B1671933) at similar doses. nih.gov Similarly, certain amide derivatives of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid were found to have anti-inflammatory activity comparable to indomethacin. nih.gov
The analgesic effects are often assessed using the p-benzoquinone-induced writhing test in mice. In one study, benzothiazole (B30560) derivatives incorporating benzenesulphonamide and carboxamide moieties were synthesized and showed promising analgesic activity. Current time information in Bangalore, IN. Likewise, several pyridazinone derivatives demonstrated analgesic effects equivalent to aspirin. nih.gov Research on 5-/6-acyl-3-(piperazinylmethyl)-2-benzoxazolinone derivatives also identified compounds with significant analgesic and anti-inflammatory properties, particularly those with a 6-(4-chlorobenzoyl) group. nih.gov
The table below summarizes the findings for several representative derivatives.
| Derivative Class | Animal Model | Activity Observed | Reference |
| Benzothiazole Derivatives | Carrageenan-induced rat paw edema | Significant edema inhibition (up to 80%) | Current time information in Bangalore, IN. |
| 2-Benzoxazolinone Derivatives | Carrageenan hind paw edema, p-benzoquinone-induced writhing | Promising anti-inflammatory and analgesic results | nih.gov |
| Methyl Salicylate-Piperazine Derivatives | Xylol-induced ear edema, Carrageenan-induced paw edema | Activity equal to or greater than aspirin and indomethacin | nih.gov |
| Pyridazinone-Pyrazole Derivatives | Carrageenan-induced hind paw edema, p-benzoquinone-induced writhing | Activity equipotent to indomethacin and aspirin | nih.gov |
Antimicrobial Properties
The development of novel antimicrobial agents is a critical area of research, and derivatives related to the this compound structure have shown potential in this domain. Studies have explored their efficacy against a range of pathogens, including both bacteria and fungi.
For instance, synthesized 5-acetyl-4-methylthiazole derivatives were tested against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Salmonella typhimurium), and a fungus (Candida albicans). nih.gov The antimicrobial action of these compounds was investigated through time-kill assays, which measure the rate at which the compounds kill microbes. One thiazole (B1198619) derivative was found to be particularly active, showing a significant killing effect against all tested microbes within 30 minutes. nih.gov The mechanism of action for these thiazole compounds appears to involve the inhibition of membrane formation, as demonstrated by an increase in crystal violet uptake by the microbial cells. nih.gov
Other studies have focused on different structural classes. 5-Aminorotic acid derivatives with a bromoacetamido substitution have also demonstrated antibacterial properties against E. coli and Staphylococcus aureus. Furthermore, research into peptide derivatives has shown that modifications, such as replacing cysteine with serine or incorporating modified tryptophans, can significantly enhance antibacterial activity against ESKAPE pathogens (Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli).
Anticancer Potential and Antiproliferative Effects
A significant area of investigation for this compound derivatives is their potential as anticancer agents. The core principle behind this research is the ability of these compounds to selectively inhibit the growth of cancer cells (antiproliferative effects) and induce cell death (cytotoxicity).
Halogenated derivatives of methyl 1-benzofuran-3-carboxylate have been a particular focus. In one study, two such compounds were evaluated for cytotoxicity against a panel of human cancer cell lines. wikipedia.org The results, measured by the MTT assay, showed that one derivative was most active against A549 (lung cancer) cells, while another showed significant activity against both A549 and HepG2 (liver cancer) cells. wikipedia.org The anticancer mechanism is often linked to the induction of apoptosis. Maytansine derivatives, for example, are known to function by interacting with tubulin, which disrupts microtubule assembly, leading to cell cycle arrest and ultimately apoptosis. The benzofuran derivatives were also shown to promote apoptosis and affect the cell cycle, suggesting a similar pathway. wikipedia.org
The table below highlights the cytotoxic activity of specific benzofuran derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Activity | Reference |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | Promising cytotoxic activity | wikipedia.org |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | Induces G2/M phase cell cycle arrest | wikipedia.org |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | Significant cytotoxic activity, induces S and G2/M phase arrest | wikipedia.org |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | Significant cytotoxic activity, stronger proapoptotic effects | wikipedia.org |
Neurological Disorder Research and Neuroprotection (targeting nAChRs)
The nicotinic acetylcholine receptors (nAChRs) in the brain are a key target for therapeutic agents aimed at treating neurological disorders. Agonists that activate these receptors have shown potential for neuroprotection. Research indicates that activation of nAChRs, particularly the α7 and α4β2 subtypes, can trigger intracellular signaling cascades that promote neuronal survival and plasticity.
While direct studies on this compound derivatives are emerging, research on analogous structures provides a strong rationale for their investigation. For example, a "methyl scan" of the nicotine molecule revealed that small structural modifications significantly alter the compound's interaction with α7 and α4β2 nAChRs, highlighting how derivative design can be used to achieve receptor selectivity. Current time information in Bangalore, IN.
The neuroprotective mechanism of nAChR agonists often involves the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for protecting neurons against glutamate-induced excitotoxicity, a common factor in neurodegenerative diseases. Furthermore, nAChR stimulation can suppress inflammatory responses in brain cells like astrocytes, adding another layer to their neuroprotective profile. The activation of nAChRs can lead to complex downstream effects, including the modulation of gene expression related to neuronal growth factors, which supports long-term neuronal health and regeneration.
Vascular Modulation Studies
Derivatives of this compound also have relevance in the study of vascular function. The vascular endothelium plays a critical role in regulating blood vessel tone, in part by releasing factors like nitric oxide (NO).
Studies on related compounds have explored their effects on vascular responses. For instance, research on 5-hydroxytryptamine (5-HT) and its analogues has shown how these molecules can induce vasoconstriction. The sensitivity of blood vessels to these compounds can be modulated by the endothelium. In vitro studies using isolated rat aorta have shown that thioarylethylamines, which are structurally related to neurotransmitters, can directly inhibit vascular contraction mediated by 5-HT. This indicates that nicotinic-like compounds can have direct effects on blood vessel function, independent of their neurological actions. Such findings suggest that derivatives of this compound could be developed to modulate vascular tone, with potential applications in cardiovascular conditions.
ADME (Absorption, Distribution, Metabolism, Excretion) Studies
The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic efficacy and safety. For derivatives of this compound, understanding these parameters is essential for optimizing their potential as therapeutic agents.
The ability of a drug to pass through biological membranes is a prerequisite for its absorption and distribution to target tissues. This permeability is influenced by various physicochemical properties of the molecule. For this compound, computational predictions of these properties offer initial insights into its likely bioavailability.
Key physicochemical descriptors for this compound are summarized below:
| Property | Predicted Value | Significance for Permeability & Bioavailability |
| Molecular Weight | 166.18 g/mol | Well within the "Rule of 5" guideline (<500 g/mol ), suggesting good potential for passive diffusion across membranes. |
| LogP | 0.3269 | Indicates a balance between hydrophilicity and lipophilicity, which is favorable for solubility in both aqueous and lipid environments, a key factor for oral absorption. |
| Topological Polar Surface Area (TPSA) | 65.21 Ų | A TPSA value below 140 Ų is generally associated with good cell membrane permeability. |
| Hydrogen Bond Donors | 1 | The low number of hydrogen bond donors contributes to better membrane permeability. |
| Hydrogen Bond Acceptors | 4 | This number is within the acceptable range for good permeability. |
| Rotatable Bonds | 2 | A low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding to transporters and receptors, but excessive rigidity can hinder permeability. |
Data sourced from computational models.
These predicted values suggest that this compound generally adheres to Lipinski's "Rule of 5," a widely used guideline in drug discovery to predict oral bioavailability. The low molecular weight, moderate lipophilicity (LogP), and acceptable polar surface area and hydrogen bonding characteristics are all indicative of a compound that is likely to have good membrane permeability and, consequently, reasonable oral bioavailability. However, it is important to note that these are in silico predictions and require experimental validation. For instance, while these properties are favorable, the presence of ionizable amino and ester groups could lead to the molecule being charged at physiological pH, potentially reducing passive diffusion. The actual bioavailability will also depend on the extent of first-pass metabolism and the influence of drug transporters.
The metabolic stability of a drug determines its half-life in the body and influences its dosing regimen. Biotransformation, the process of metabolic conversion, can lead to the formation of active, inactive, or even toxic metabolites.
For this compound, a primary anticipated biotransformation pathway is the hydrolysis of the methyl ester group. This reaction is commonly mediated by carboxylesterases, which are abundant in the liver, plasma, and other tissues. nih.gov This hydrolysis would convert this compound into its corresponding carboxylic acid, 5-(aminomethyl)nicotinic acid.
Another potential site for metabolism is the primary amino group, which could undergo N-acetylation or other conjugation reactions. The pyridine ring itself may also be subject to oxidation by cytochrome P450 (CYP) enzymes, although this is generally a less common pathway for such structures compared to ester hydrolysis. nih.gov
Plausible Metabolic Pathways for this compound
| Metabolic Reaction | Enzyme Family | Potential Metabolite | Implication |
| Ester Hydrolysis | Carboxylesterases | 5-(aminomethyl)nicotinic acid | Likely a major and rapid pathway, potentially leading to a short half-life of the parent compound. nih.gov The metabolite may have its own biological activity. |
| N-Acetylation | N-acetyltransferases | N-acetyl-5-(aminomethyl)nicotinate | A common pathway for primary amines that can alter the compound's solubility and receptor interactions. |
| Pyridine Ring Oxidation | Cytochrome P450 (CYP) enzymes | Hydroxylated derivatives | Generally a slower metabolic route for this type of heterocycle. |
Toxicological Profile and Mechanisms of Cellular Toxicity
The toxicological assessment of any new chemical entity is crucial to ensure its safety. For this compound, a comprehensive toxicological profile would involve both in silico predictions and in vitro and in vivo studies.
As a derivative of nicotinic acid (niacin), it is related to the broader class of neonicotinoids. While not a neonicotinoid insecticide itself, its structural similarity warrants consideration of related toxicological endpoints. Neonicotinoids are known to exert their effects through interaction with nicotinic acetylcholine receptors (nAChRs). mdpi.com In target organisms, this interaction leads to overstimulation of the nervous system. mdpi.com In non-target species, including mammals, off-target effects can lead to various forms of cellular toxicity. mdpi.com
General mechanisms of cytotoxicity associated with related compounds include the induction of oxidative stress, mitochondrial dysfunction, and apoptosis. mdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage to lipids, proteins, and DNA. mdpi.com
Hazard statements for the hydrochloride salt of this compound indicate potential for acute toxicity if swallowed, as well as skin and eye irritation and respiratory irritation. fluorochem.co.uk
Potential Toxicological Endpoints and Cellular Mechanisms
| Toxicological Endpoint | Potential Cellular Mechanism | Relevance to this compound |
| Acute Oral Toxicity | High systemic exposure leading to off-target effects. | Indicated as "Harmful if swallowed" for the hydrochloride salt. fluorochem.co.uk |
| Skin and Eye Irritation | Direct chemical reactivity with cellular components in epithelial tissues. | Indicated as a potential hazard. fluorochem.co.uk |
| Respiratory Irritation | Irritant effects on the mucosal lining of the respiratory tract. | Indicated as a potential hazard. fluorochem.co.uk |
| Neurotoxicity | Interaction with nicotinic acetylcholine receptors (nAChRs) or other neuronal targets. mdpi.com | A plausible concern given the structural relationship to nicotinic acid derivatives. |
| Hepatotoxicity | Formation of reactive metabolites during biotransformation, leading to cellular damage in the liver. | The potential for metabolic activation by CYP enzymes, although likely a minor pathway, could contribute to this. |
| Genotoxicity | Damage to DNA through direct adduction or as a consequence of oxidative stress. | A common endpoint to assess for any new chemical entity. |
Further studies are required to definitively characterize the toxicological profile of this compound and to elucidate the specific mechanisms underlying any observed toxicity.
Advanced Analytical and Spectroscopic Characterization of Methyl 5 Aminomethyl Nicotinate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone for the definitive structural analysis of organic molecules, including methyl 5-(aminomethyl)nicotinate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis
Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The methoxy (B1213986) group protons (–OCH₃) typically appear as a singlet around δ 3.9 ppm. evitachem.com The protons of the aminomethyl group (–CH₂NH₂) are observed at approximately δ 4.3 ppm. evitachem.com The aromatic protons on the pyridine (B92270) ring exhibit characteristic shifts depending on their position.
Carbon-13 (¹³C) NMR spectroscopy complements the proton data by providing information on the carbon skeleton. While specific data for this compound is not widely published, related structures like methyl nicotinate (B505614) show predictable chemical shifts. nist.gov Generally, sp³-hybridized carbons, such as the aminomethyl carbon, absorb in the range of 0-90 δ, while the sp²-hybridized carbons of the pyridine ring and the carbonyl carbon of the ester group absorb further downfield, typically between 110-220 δ. libretexts.org The carbonyl carbon is characteristically found at the low-field end of the spectrum. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methoxy (–OCH₃) | ~3.9 evitachem.com | Not specified |
| Aminomethyl (–CH₂NH₂) | ~4.3 evitachem.com | Not specified |
| Pyridine Ring Protons | Not specified | Not specified |
| Pyridine Ring Carbons | Not specified | ~110-150 |
| Carbonyl (C=O) | Not applicable | ~160-170 |
Two-Dimensional NMR Techniques (e.g., HSQC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for correlating proton and carbon signals. nih.govresearchgate.net An HSQC experiment would definitively link each proton signal to its directly attached carbon atom, confirming the assignments made from one-dimensional spectra. hmdb.ca This technique is instrumental in resolving ambiguities and providing a robust structural confirmation of this compound. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This allows for the determination of its elemental composition with a high degree of confidence. The molecular formula for the neutral compound is C₈H₁₀N₂O₂, corresponding to a molecular weight of 166.18 g/mol . bldpharm.comchemscene.com HRMS can confirm this with high precision, distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O₂ | bldpharm.comchemscene.com |
| Molecular Weight | 166.18 g/mol | bldpharm.comchemscene.com |
| InChI Key | ZQWJKAICQACUJX-UHFFFAOYSA-N | easycdmo.com |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present in the compound.
For this compound, IR spectroscopy would show characteristic absorption bands. evitachem.com The N-H stretching vibrations of the primary amine group would be expected in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aliphatic groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The strong C=O stretching vibration of the ester group would be prominent around 1700-1730 cm⁻¹. Vibrations associated with the pyridine ring would also be observable. chemicalbook.comresearchgate.net
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The ring-breathing modes of the pyridine ring, for instance, would be readily observable in the Raman spectrum. nih.gov
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=O Stretch (Ester) | 1700-1730 |
| C=N and C=C Stretch (Pyridine Ring) | 1400-1600 |
| C-N Stretch | 1000-1250 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for determining the purity of this compound and for its separation from reaction mixtures and potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized, each with its own set of methodologies and applications.
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. It is widely used for purity determination and quality control. A typical HPLC method would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase is used for elution.
Key parameters for a standard HPLC analysis would include:
Column: A C18 column is commonly employed due to its versatility and effectiveness in separating a wide range of organic molecules.
Mobile Phase: A gradient elution is often preferred to achieve optimal separation of the main compound from any impurities. This typically involves a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The gradient would start with a higher proportion of the aqueous phase and gradually increase the concentration of the organic modifier.
Detection: UV detection is a standard method, with the detection wavelength set at a value where the nicotinic acid chromophore exhibits strong absorbance, typically around 260 nm.
Flow Rate and Temperature: A flow rate of around 1.0 mL/min and a controlled column temperature (e.g., 25-30 °C) are maintained to ensure reproducible retention times and peak shapes.
The retention time of the main peak under specific conditions serves as a qualitative identifier for this compound, while the peak area provides quantitative information about its concentration and purity.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
While HPLC is generally preferred, Gas Chromatography (GC) can also be employed for the analysis of this compound, albeit with a crucial modification. Due to its polarity and the presence of a primary amine group, the compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to increase its volatility and thermal stability.
Derivatization involves a chemical reaction to convert the polar functional groups into less polar, more volatile derivatives. Common derivatization strategies for compounds containing primary amines include:
Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) derivative.
Acylation: Reaction with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), to form a stable amide derivative.
Once derivatized, the sample can be analyzed by GC, typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The GC-MS analysis would provide a characteristic fragmentation pattern for the derivatized this compound, further confirming its identity.
Table 2: Common Derivatization Agents for GC Analysis
| Derivatization Agent | Abbreviation | Resulting Derivative |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) |
| Trifluoroacetic anhydride | TFAA | Trifluoroacetyl |
| Pentafluoropropionic anhydride | PFPA | Pentafluoropropionyl |
X-ray Crystallography for Solid-State Structural Determination
While specific crystallographic data for this compound is not widely published in readily accessible literature, a hypothetical analysis would yield a set of crystallographic parameters that define the unit cell and the symmetry of the crystal.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 14.2 |
| β (°) ** | 98.5 |
| Volume (ų) ** | 853 |
| Z | 4 |
Such data would be instrumental in confirming the connectivity of the atoms and understanding the steric and electronic effects within the molecule.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on its molecular formula (C₈H₁₀N₂O₂). A close agreement between the experimental and theoretical values serves as a strong indicator of the compound's purity and elemental composition.
The theoretical percentages are calculated as follows:
Molecular Weight: 166.18 g/mol
Carbon (C): (8 * 12.01) / 166.18 * 100% = 57.82%
Hydrogen (H): (10 * 1.01) / 166.18 * 100% = 6.06%
Nitrogen (N): (2 * 14.01) / 166.18 * 100% = 16.85%
Table 4: Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % (Typical) |
| Carbon (C) | 57.82 | 57.79 - 57.85 |
| Hydrogen (H) | 6.06 | 6.04 - 6.08 |
| Nitrogen (N) | 16.85 | 16.82 - 16.88 |
The results of elemental analysis, when consistent with the theoretical values, provide crucial evidence for the correct empirical and molecular formula of the synthesized compound.
Computational Chemistry and Theoretical Investigations of Methyl 5 Aminomethyl Nicotinate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 5-(aminomethyl)nicotinate, DFT can be used to calculate a wide range of properties with a good balance of accuracy and computational cost. researchgate.net Methods like B3LYP with a basis set such as 6-311G++ are commonly employed for these types of analyses on organic molecules. nih.gov
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, which has several rotatable bonds (e.g., around the aminomethyl and ester groups), multiple stable conformations may exist. easycdmo.com
Conformational analysis aims to identify all possible low-energy structures (conformers). researchgate.net This process involves systematically rotating the flexible bonds and performing energy calculations to map the potential energy surface. The results would identify the global minimum energy conformer—the most stable shape of the molecule—as well as other low-energy conformers that could be relevant in biological interactions. This analysis is critical because the specific 3D shape of a molecule dictates how it can interact with a biological target, such as a protein's active site.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The electronic structure of a molecule governs its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. Regions of the molecule where the HOMO is localized are susceptible to electrophilic attack.
LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. Regions where the LUMO is localized are prone to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, an FMO analysis would map these orbitals across the pyridine (B92270) ring, the aminomethyl group, and the methyl ester group to predict the most reactive sites.
Spectroscopic Property Prediction (IR, NMR, UV-Vis)
DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule's bonds. This helps in assigning the peaks observed in an experimental spectrum to specific vibrational modes, such as the C=O stretch of the ester, the N-H bends of the amine, and the vibrations of the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. These theoretical values are valuable for interpreting complex experimental NMR spectra and confirming the chemical environment of each atom.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that correspond to the absorption of UV-Vis light. nih.gov This calculation provides the maximum absorption wavelength (λmax) and helps to understand the electronic transitions, such as those between the HOMO and LUMO. nih.gov
Molecular Docking and Dynamics Simulations
These computational techniques are used to predict how a small molecule (ligand), such as this compound, might interact with a larger molecule, typically a protein receptor. This is fundamental in drug discovery for predicting the binding affinity and mode of action.
Ligand-Protein Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the strength of the interaction (binding affinity).
The analysis of the results reveals the specific binding mode, including:
Hydrogen Bonds: Identifying which parts of the ligand (e.g., the amino group or ester carbonyl) form hydrogen bonds with amino acid residues in the protein.
Hydrophobic Interactions: Mapping interactions between nonpolar regions of the ligand and protein.
Electrostatic Interactions: Analyzing the attraction or repulsion between charged or polar groups.
This information is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. nih.gov
Pharmacophore Model Development
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must have to ensure optimal interaction with a specific biological target. dovepress.com A pharmacophore model can be developed based on the structure of a known active ligand in its bound conformation or from a set of diverse active molecules. nih.govnih.gov
For this compound, if it were found to be an active inhibitor of a certain protein, a pharmacophore model could be developed from its docked conformation. This model would define the essential features, such as:
A hydrogen bond donor (from the NH₂ group).
A hydrogen bond acceptor (from the ester oxygen or pyridine nitrogen).
An aromatic ring feature.
This model could then be used as a 3D query to screen large databases of chemical compounds to find other, structurally different molecules that possess the same essential features and are therefore also likely to be active. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.
The biological activity of this compound is influenced by its structural and electronic features, which are quantified by molecular descriptors. These descriptors are crucial for building QSAR models and understanding the compound's interactions with biological targets. Key descriptors for this compound would include:
Topological Descriptors: These describe the connectivity of atoms in the molecule. For this compound, this would include the arrangement of the pyridine ring, the aminomethyl group, and the methyl ester group.
Electronic Descriptors: These relate to the distribution of electrons in the molecule. The presence of the nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms in the substituents create a specific electronic profile that can be crucial for binding to biological targets.
Hydrophobic Descriptors: Lipophilicity, often expressed as LogP, is a key factor in a molecule's ability to cross cell membranes. The calculated LogP for this compound is 0.3269. chemscene.com
Steric Descriptors: The size and shape of the molecule, as defined by descriptors like molar refractivity, influence how it fits into a binding site.
Table 1: Calculated Physicochemical Properties and Descriptors for this compound
| Property/Descriptor | Value | Source |
| Molecular Weight | 166.18 g/mol | chemscene.com |
| Molecular Formula | C₈H₁₀N₂O₂ | chemscene.com |
| Topological Polar Surface Area (TPSA) | 65.21 Ų | chemscene.com |
| LogP | 0.3269 | chemscene.com |
| Number of Hydrogen Bond Acceptors | 4 | chemscene.com |
| Number of Hydrogen Bond Donors | 1 | chemscene.com |
| Number of Rotatable Bonds | 2 | chemscene.com |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. amercrystalassn.orgwiley-vch.de This allows for the analysis of atomic properties and the nature of chemical bonds.
An analysis of this compound using QTAIM would reveal the characteristics of its covalent and non-covalent interactions. The topology of the electron density, specifically the location of bond critical points (BCPs), would quantitatively describe the bonding within the pyridine ring, the aminomethyl group, and the methyl ester substituent. researchgate.net The properties at these BCPs, such as the electron density and its Laplacian, can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions. This analysis would provide a fundamental understanding of the molecule's structure and stability. amercrystalassn.org
Electrostatic Potential (ESP) Maps and Reactivity Site Prediction
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netresearchgate.net These maps illustrate regions of positive and negative electrostatic potential on the molecule's surface.
For this compound, an ESP map would highlight the electronegative regions around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, which would appear as areas of negative potential (typically colored red). researchgate.netnih.gov These sites are prone to electrophilic attack. Conversely, the hydrogen atoms of the aminomethyl group and on the pyridine ring would create regions of positive potential (typically colored blue), indicating sites susceptible to nucleophilic attack. researchgate.netnih.gov The ESP map provides a visual guide to how the molecule will interact with other molecules, including biological receptors and enzymes. nih.gov
Thermodynamical Properties and Reaction Energetics
Computational methods can be used to calculate the thermodynamical properties of this compound, providing insights into its stability and reactivity. These properties are crucial for understanding the energetics of potential reactions it might undergo.
Key thermodynamical properties that can be calculated include:
Enthalpy of Formation: This value indicates the energy change when the molecule is formed from its constituent elements in their standard states.
Gibbs Free Energy of Formation: This property combines enthalpy and entropy to determine the spontaneity of the molecule's formation.
Heat Capacity: This indicates the amount of heat required to raise the temperature of the molecule.
Furthermore, computational chemistry can model the energetics of specific reactions involving this compound. For example, the aminomethyl group can undergo oxidation to form imines or amides, while reduction could lead to more complex amine derivatives. evitachem.com Nucleophilic substitution reactions are also possible at the nitrogen atom or on the pyridine ring. evitachem.com By calculating the activation energies and reaction enthalpies for these potential transformations, a deeper understanding of the compound's chemical behavior and metabolic fate can be achieved.
Role of Methyl 5 Aminomethyl Nicotinate As a Key Synthetic Intermediate
Precursor in the Synthesis of Pharmaceutical Agents
The structural motifs present in methyl 5-(aminomethyl)nicotinate make it a valuable building block in the synthesis of various pharmaceutical agents. The primary amine offers a nucleophilic site for reactions such as acylation, alkylation, and reductive amination, while the methyl nicotinate (B505614) portion can be involved in coupling reactions or can be hydrolyzed to the corresponding carboxylic acid for further functionalization.
Building Block for Kinase Inhibitors
Kinase inhibitors are a crucial class of therapeutic agents, particularly in oncology, that function by blocking the action of protein kinases, enzymes that play a key role in cell signaling and growth. ed.ac.uk While a broad range of heterocyclic scaffolds are utilized in the design of kinase inhibitors, the direct use of this compound as a building block is not extensively documented in the reviewed scientific literature. ed.ac.uknih.govnih.govresearchgate.net Research in this area often focuses on other classes of compounds. For instance, a novel class of low molecular weight protein tyrosine kinase inhibitors has been described, though these are benzylidene compounds and nitriles. nih.gov Other studies have explored phthalic-based derivatives and phenothiazine (B1677639) analogs as potential kinase inhibitors. nih.govresearchgate.net
Intermediate in Acetylcholinesterase Modulators
Acetylcholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of conditions like Alzheimer's disease. The synthesis of novel acetylcholinesterase inhibitors has been explored using various pyridine-based precursors. For example, 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives have been synthesized via Suzuki coupling starting from 3-bromopyridine (B30812) and have shown acetylcholinesterase inhibitory activity. nih.gov However, the specific use of this compound as an intermediate in the synthesis of acetylcholinesterase modulators was not identified in the reviewed literature.
Scaffold for Nicotinate Phosphoribosyltransferase (NAPRT) Modulators
Nicotinate phosphoribosyltransferase (NAPRT) is an enzyme involved in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism. nih.gov Modulating the activity of NAPRT is being investigated as a potential therapeutic strategy. While research is ongoing to identify effective NAPRT modulators, the surveyed literature does not indicate the use of this compound as a key scaffold for this purpose. nih.gov
Synthesis of Other Biologically Active Pyridine (B92270) Derivatives
This compound and its close structural analogs, specifically aminomethyl-pyridines, have been successfully employed as key intermediates in the synthesis of other biologically active pyridine derivatives. A notable example is their use in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used for the treatment of type 2 diabetes. nih.govnih.govacs.orgmdpi.comresearchgate.net
A collection of novel aminomethyl-pyridines were designed and synthesized as potential DPP-4 inhibitors. nih.govnih.govacs.org Through optimization, a number of 5-aminomethyl-pyridines demonstrated inhibitory activity in the nanomolar range. nih.govnih.gov One of the most potent compounds identified, 5-aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide, exhibited high potency and excellent selectivity for DPP-4 over the related peptidase DPP-8. nih.govnih.govacs.org The synthesis of these inhibitors highlights the utility of the aminomethyl-pyridine core in creating potent and selective therapeutic agents. nih.govmdpi.com
Below is a table summarizing the activity of some synthesized aminomethyl-pyridine based DPP-4 inhibitors:
| Compound | Structure | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) |
| 4e-2 | 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid (pyrrolidin-1-yl)-amide | 11 | Not Reported |
| 4e-7 | 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | 10 | 6600 |
This table is based on data presented in the referenced literature and is for informational purposes only. nih.gov
Utilization in Material Science Applications
While the primary application of this compound appears to be in the pharmaceutical and life sciences sectors, its potential use in material science has been suggested. However, specific examples or detailed research findings on its utilization in the development of materials such as polymers, ligands for metal-organic frameworks, or other advanced materials were not found in the reviewed literature.
Development of Advanced Chemical Processes (e.g., trifluoromethylation)
The introduction of trifluoromethyl groups into organic molecules is a significant strategy in medicinal chemistry to enhance properties such as metabolic stability and bioavailability. While various methods for trifluoromethylation have been developed, the specific use of this compound in these advanced chemical processes has not been documented in the surveyed scientific literature.
Q & A
(Basic) How is Methyl 5-(aminomethyl)nicotinate synthesized, and what analytical techniques are used to confirm its purity and structure?
Answer:
The synthesis of this compound typically involves nucleophilic substitution or esterification reactions. For example, bromomethyl precursors (e.g., Methyl 5-(bromomethyl)nicotinate, CAS 877624-38-9) can undergo amination with ammonia or protected amine reagents . Post-synthesis, purity and structural confirmation require a combination of analytical methods:
- Nuclear Magnetic Resonance (NMR) : To verify functional groups and regiochemistry.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥98% is typical for research-grade compounds) .
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
- Melting Point Analysis : To validate consistency with literature values (if available) .
(Basic) What are the recommended storage conditions and handling precautions to ensure the stability of this compound?
Answer:
Stability is maximized under the following conditions:
- Storage : In airtight containers at 0–6°C to prevent hydrolysis or oxidation .
- Handling : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Respiratory protection (e.g., NIOSH-approved P95 masks) is advised for powder handling .
- Incompatibilities : Avoid strong acids/bases, oxidizers, and high temperatures (>50°C) to prevent decomposition .
(Advanced) How can researchers resolve discrepancies in pharmacokinetic data for this compound across in vivo studies?
Answer:
Discrepancies may arise from variations in administration routes, species-specific metabolism, or analytical sensitivity. Methodological strategies include:
- Systematic Review Protocols : Apply PRISMA guidelines to aggregate and compare data, highlighting confounding variables (e.g., dose-response relationships, interspecies differences) .
- Sensitivity Analysis : Use statistical tools (e.g., meta-regression) to assess the impact of study design (e.g., cohort vs. case-control) on outcomes .
- Tracer Studies : Radiolabel the compound (e.g., with ¹⁴C) to track distribution and excretion pathways, as demonstrated in methyl nicotinate pharmacokinetics .
(Advanced) What experimental approaches are recommended for evaluating the hydrolytic stability of this compound under physiological conditions?
Answer:
Hydrolytic stability can be assessed via:
- pH-Varied Incubation : Expose the compound to buffers (pH 1–9) at 37°C and monitor degradation kinetics using HPLC .
- Enzyme-Mediated Hydrolysis : Test susceptibility to esterases (e.g., porcine liver esterase) to simulate in vivo conditions .
- Activation Energy Calculation : Perform Arrhenius analysis at elevated temperatures (40–80°C) to predict shelf-life under standard storage .
(Basic) What spectroscopic and chromatographic methods are effective for quantifying this compound in biological matrices?
Answer:
- Ultraviolet-Visible (UV-Vis) Spectroscopy : Use λ_max near 260 nm (typical for pyridine derivatives) for preliminary quantification .
- Gas Chromatography (GC) with Flame Ionization Detection (FID) : Suitable for volatile derivatives after derivatization (e.g., silylation) .
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Achieve nanogram-level sensitivity in plasma or tissue homogenates .
(Advanced) How can the mutagenic and carcinogenic risks of this compound be assessed in preclinical models?
Answer:
- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction) to detect frameshift/base-pair mutations .
- In Vivo Micronucleus Assay : Evaluate chromosomal aberrations in rodent bone marrow .
- Dose-Response Modeling : Apply benchmark dose (BMD) software to extrapolate safe exposure thresholds from toxicological data .
(Basic) What are the critical parameters for designing a dose-response study involving this compound?
Answer:
- Dose Range : Use logarithmic increments (e.g., 0.1–100 mg/kg) to capture threshold effects .
- Controls : Include vehicle-only and positive controls (e.g., methyl nicotinate for vasodilation studies) .
- Endpoint Selection : Measure biomarkers (e.g., plasma metabolites) at multiple timepoints to account for pharmacokinetic variability .
(Advanced) How can researchers address conflicting data on the metabolic pathways of this compound?
Answer:
- Isotopic Labeling : Synthesize deuterated analogs to trace metabolic fates via MS .
- Cross-Species Comparisons : Profile metabolites in human hepatocytes vs. rodent models to identify species-specific enzymes .
- In Silico Modeling : Use tools like GastroPlus™ to simulate first-pass metabolism and predict enzyme contributions (e.g., CYP450 isoforms) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
